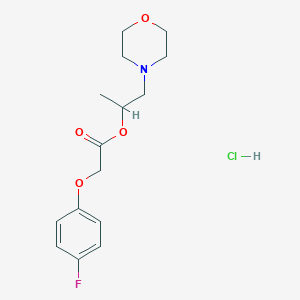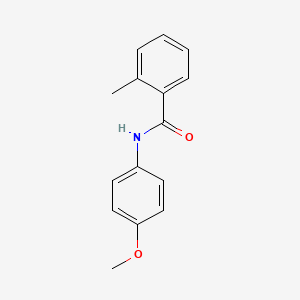
N-(4-methoxyphenyl)-2-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)-2-methylbenzamide typically involves acylation reactions where aminophenols are reacted with acyl chlorides in suitable solvents like tetrahydrofuran (THF). A specific example is the preparation of a related compound through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Directed metalation reactions have also been demonstrated as effective for the functionalization and synthesis of methoxybenzamide derivatives, showcasing the versatility of synthetic approaches (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-Methoxyphenyl)-2-methylbenzamide has been determined through single-crystal X-ray diffraction and supported by DFT calculations. Studies reveal that intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
N-(4-Methoxyphenyl)-2-methylbenzamide and its derivatives engage in various chemical reactions, including directed metalation and reactions with methyl iodide, highlighting their reactive versatility and potential for further functionalization (Reitz & Massey, 1990). These reactions are essential for synthesizing complex molecules and understanding the compound's reactivity and interactions with different chemical entities.
Physical Properties Analysis
The physical properties of N-(4-Methoxyphenyl)-2-methylbenzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by molecular interactions and the presence of functional groups. For instance, the crystalline structure can be elucidated using X-ray diffraction techniques, providing insights into the compound's solid-state characteristics and stability (Yasuoka, Kasai, & Kakudo, 1969).
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with other molecules, are critical for understanding the applications and behavior of N-(4-Methoxyphenyl)-2-methylbenzamide. These properties are often studied using spectroscopic methods and computational chemistry to predict behavior in various environments and reactions (Karabulut et al., 2014).
Aplicaciones Científicas De Investigación
Gastroprokinetic Activity
N-(4-methoxyphenyl)-2-methylbenzamide and its related compounds have been researched for their potential gastroprokinetic activity. Studies like that of Kalo et al. (1995) investigated compounds with a similar structure, finding that certain benzamides demonstrate potent gastroprokinetic properties. This includes their effects on gastric emptying and serotonin-4 receptor binding, highlighting their potential use in treating gastrointestinal motility disorders (Kalo et al., 1995).
Metabolic Conversion
Research by Ross et al. (1983) explored the metabolic conversion of benzamides, including compounds similar to N-(4-methoxyphenyl)-2-methylbenzamide. This study found that certain N-methylbenzamides convert to N-(hydroxymethyl) compounds, which is significant for understanding the metabolic pathways and potential therapeutic applications of these compounds (Ross et al., 1983).
Neurotransmitter Receptor Study
Compounds related to N-(4-methoxyphenyl)-2-methylbenzamide have been used in research involving neurotransmitter receptors. Plenevaux et al. (2000) conducted studies using a similar compound to explore the serotonergic neurotransmission with positron emission tomography (PET), which can be valuable in the study of various neurological disorders (Plenevaux et al., 2000).
Psycho- and Neurotropic Properties
Podolsky et al. (2017) researched the psycho- and neurotropic properties of quinolinone derivatives, including molecules similar to N-(4-methoxyphenyl)-2-methylbenzamide. Their work in identifying substances with sedative and anti-amnesic effects is crucial for the development of new psychoactive compounds (Podolsky et al., 2017).
Antimicrobial Screening
The antimicrobial potential of benzamide derivatives has also been a focus of research. Desai et al. (2013) synthesized a series of benzamides and tested them for antibacterial and antifungal activities. Their findings contribute to the search for new therapeutic agents against microbial diseases (Desai et al., 2013).
Chemical Kinetics Studies
Studies on the chemical kinetics of benzamides, including those structurally similar to N-(4-methoxyphenyl)-2-methylbenzamide, provide insights into their reaction mechanisms and stability under various conditions. This isessential for understanding their behavior in biological systems and potential pharmaceutical applications (Sim et al., 2009).
Radiolabeled Compounds for Imaging Studies
The use of radiolabeled benzamides in imaging studies, such as those by Plenevaux et al. (2000), has been crucial in advancing our understanding of brain function and disorders. These compounds can be used in PET scans to study brain receptors and neurotransmitter systems, providing valuable insights into neurological diseases and potential treatments (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)15(17)16-12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUVMKPIDQGEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



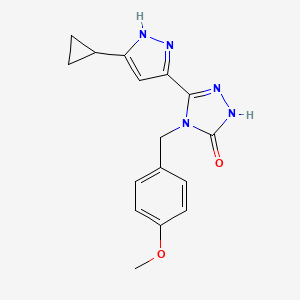
![N-cyclohexyl-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023721.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B4023729.png)
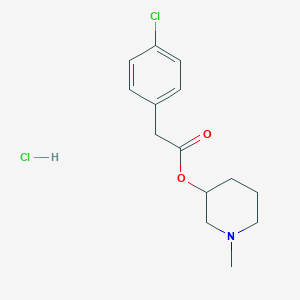
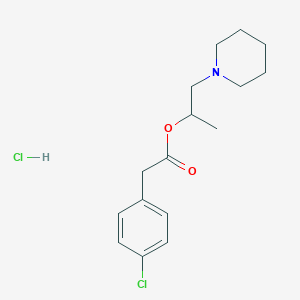
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023753.png)
![ethyl 4-[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4023768.png)
![3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate](/img/structure/B4023777.png)

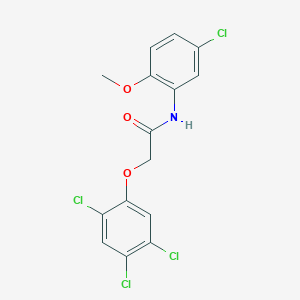
![2-imino-5-oxo-N-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023790.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4023799.png)
